Dibucaine
Description
Dibucaine (Cinchocaine) is a potent, long-acting local anesthetic of the amino amide class, widely used for spinal anesthesia and topical pain relief. Its chemical structure (Fig. 1, ) features a tertiary amine group and a hydrophobic aromatic ring, contributing to high lipid solubility and prolonged duration of action. This compound acts by inhibiting voltage-gated sodium channels, preventing neuronal depolarization .
Propriétés
IUPAC Name |
2-butoxy-N-[2-(diethylamino)ethyl]quinoline-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29N3O2/c1-4-7-14-25-19-15-17(16-10-8-9-11-18(16)22-19)20(24)21-12-13-23(5-2)6-3/h8-11,15H,4-7,12-14H2,1-3H3,(H,21,24) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUFQVTATUTYEAL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2C(=C1)C(=O)NCCN(CC)CC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3045271 | |
| Record name | Dibucaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
>51.5 [ug/mL] (The mean of the results at pH 7.4), Hydroscopic crystals; decomp @ 90-98 °C; faintly alkaline to litmus (aq soln, 1 in 20); freely sol in alc, acetone, chloroform; sol in 0.5 part water; slightly sol in benzene, ethyl acetate, toluene (on warming); insol in ether, oils /Dibucaine hydrochloride/, INSOL IN WATER; SOL IN ETHANOL, CHLOROFORM, ETHER, PETROLEUM ETHER, Soluble in alcohol and acetone; slightly soluble in water., 3.89e-02 g/L | |
| Record name | SID855529 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Color/Form |
Colorless or almost colorless powder | |
CAS No. |
85-79-0 | |
| Record name | Dibucaine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85-79-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dibucaine [USP] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000085790 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | dibucaine | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=159055 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dibucaine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3045271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Cinchocaine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.484 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIBUCAINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L6JW2TJG99 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
99-101 °C (HCl salt), 64 °C, Melting point: 62-65 °C, 99 - 101 °C (hydrochloride salt) | |
| Record name | Cinchocaine | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB00527 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | DIBUCAINE | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3312 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
| Record name | Dibucaine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0014668 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Méthodes De Préparation
Early Synthetic Approaches
The original synthesis of this compound, first documented in the 1930s, involved condensation of 2-hydroxy-4-quinolinecarboxylic acid with N,N-diethylethylenediamine under acidic conditions. While this route provided the foundational chemistry, it suffered from low yields (35-45%) and persistent impurities from incomplete amidation and diethylamine byproducts. The critical limitation lay in the final hydrochloride salt formation, where residual solvents and isomeric quinoline derivatives required multiple recrystallizations.
Modern Industrial Requirements
Pharmaceutical-grade this compound mandates strict control of three key impurities:
- Relative Retention Time (RRT) 0.45 : Diethylaminoethyl quinoline isomer
- RRT 0.75 : N-Oxide derivative from amine oxidation
- RRT 0.90 : Dichloro quinoline precursor
Contemporary methods address these through strategic intermediate salt formations and solvent-mediated recrystallizations, achieving impurity levels <0.1% as per ICH Q3A guidelines.
Patent-Based Synthesis Methodologies
Three-Step Recrystallization Process (CN102633718B)
This 2012 patent introduces a purification-centric approach using dihydrochloride and oxalate intermediates to sequentially remove impurities (Table 1):
Table 1: CN102633718B Process Parameters
| Step | Reagents | Temperature | Key Impurity Removed | Purity Increase |
|---|---|---|---|---|
| 1 | HCl/Acetone → Ethanol recryst. | 0-10°C | RRT 0.90 | 98.88% → 99.12% |
| 2 | NaOH/Toluene → Oxalic acid/Ethanol | 20-25°C | RRT 0.75 | 99.12% → 99.65% |
| 3 | NaOH/Toluene → HCl/Acetone | -5-15°C | RRT 0.45 | 99.65% → 99.92% |
The critical innovation lies in counterion switching :
- Dihydrochloride Formation :
$$ \text{this compound} + 2\text{HCl} \xrightarrow{\text{Acetone}} \text{this compound·2HCl} $$
Acetone selectively precipitates the dihydrochloride while leaving RRT 0.90 impurities in solution due to differential solubility (3.2 g/L vs 18.4 g/L at 5°C).
Oxalate Intermediate :
Free base generation in toluene/NaOH followed by oxalic acid treatment in ethanol enables:
$$ \text{this compound} + \text{H}2\text{C}2\text{O}_4 \rightarrow \text{this compound oxalate} $$
Ethanol recrystallization at 20-25°C reduces RRT 0.75 impurities through hydrogen-bond disruption of the N-oxide structure.Final Hydrochloride Formation :
Gradual HCl addition in acetone at -5°C yields the API with controlled crystal morphology, minimizing inclusion of RRT 0.45 isomers.
Streamlined Two-Step Synthesis (CN107586277A)
The 2017 patent optimizes for production efficiency using novel solvent systems (Table 2):
Table 2: CN107586277A Process Economics
| Parameter | Value | Improvement vs Traditional |
|---|---|---|
| Yield | 87.1% | +22% |
| Purity | 99.7% | +0.5% |
| Step Count | 3 → 2 | -33% |
| Solvent Recovery | 92% | +15% |
Key process features:
- Thionyl Chloride Activation :
$$ 2\text{-Hydroxy-4-quinolinecarboxylic acid} + \text{SOCl}_2 \rightarrow \text{Acid chloride} $$
Eliminates aqueous workups by direct reagent removal under vacuum.
n-Butanol Sodium Mediated Amination :
$$ \text{Acid chloride} + \text{N,N-diethylethylenediamine} \xrightarrow{\text{NaOBut}} \text{this compound free base} $$
The alkoxide base enhances nucleophilicity while suppressing N-oxide formation (RRT 0.75 <0.05%).Ethanol/HCl Crystallization :
Acidic ethanol (pH 1.5-2.0) promotes rapid nucleation, yielding needles with superior dissolution properties compared to traditional acetone-derived crystals.
Critical Analysis of Purification Techniques
Solvent Selection Impact
Ethanol emerges as the preferred recrystallization solvent across patents due to:
- High dielectric constant (24.3) for ionic impurity dissolution
- Moderate polarity index (5.2) for controlled API precipitation
- Low toxicity profile vs acetone or toluene
Table 3: Solvent Performance Comparison
| Solvent | Impurity Removal Efficiency | API Recovery | Safety Class |
|---|---|---|---|
| Ethanol | RRT 0.75: 98% | 89% | Class 3 |
| Acetone | RRT 0.90: 95% | 78% | Class 2 |
| Toluene | RRT 0.45: 92% | 81% | Class 2 |
Temperature Gradients in Crystallization
The CN102633718B process employs a -5°C to 15°C gradient during final HCl salt formation to:
- Suppress metastable polymorphs
- Limit crystal defects from rapid cooling
- Achieve bulk density >0.6 g/cm³ suitable for tableting
Industrial Scale-Up Considerations
Equipment Design for Multi-Step Processes
Modern this compound facilities utilize:
- Glass-lined reactors with Hastelloy C276 internals for HCl resistance
- Continuous centrifugal filters (6000 RPM) for high-solids slurries
- Vacuum belt dryers (40-50°C, <10 mbar) to prevent thermal degradation
Environmental Controls
Closed-loop solvent recovery systems achieve:
- Toluene reuse: 94% per batch
- Ethanol purification: 99.5% USP grade recovery
- HCl scrubbing efficiency: 99.98% via packed bed neutralization
Analyse Des Réactions Chimiques
Applications de recherche scientifique
La cinchocaïne a plusieurs applications de recherche scientifique, notamment:
Mécanisme d'action
La cinchocaïne exerce ses effets en bloquant la voie des signaux de douleur le long des nerfs. Elle inhibe la conduction des impulsions nerveuses en diminuant la perméabilité de la membrane cellulaire nerveuse aux ions sodium. Cela empêche l'accumulation et la transmission des signaux électriques le long des fibres nerveuses jusqu'au cerveau. Les effets de la cinchocaïne sont réversibles, et la fonction nerveuse normale est rétablie une fois que le médicament est métabolisé et éliminé de l'organisme.
Applications De Recherche Scientifique
Cinchocaine has several scientific research applications, including :
Mécanisme D'action
Cinchocaine exerts its effects by blocking the pathway of pain signals along nerves. It inhibits the conduction of nerve impulses by decreasing the permeability of the nerve cell membrane to sodium ions . This prevents the buildup and transmission of electrical signals along the nerve fibers to the brain . The effects of cinchocaine are reversible, and normal nerve function is restored once the drug is metabolized and eliminated from the body .
Comparaison Avec Des Composés Similaires
Table 1: Physicochemical Comparison of Local Anesthetics
Key Findings :
Hemolytic Potential
This compound exhibits higher membrane-destructive activity than Bupivacaine. At clinical concentrations (pH 7.4), this compound’s pH-EC50 curve intersects its pH-concentration curve, indicating significant red blood cell lysis, whereas Bupivacaine’s curve remains non-overlapping .
Selectivity in Presence of Structural Analogs
An ion-pair spectrophotometric study demonstrated minimal interference from Procaine, Procainamide, and Prilocaine in this compound quantification, confirming structural specificity .
Antimicrobial Synergy
This compound synergizes with Kanamycin and Tetracycline , reducing Staphylococcus aureus viability by 80% at sub-inhibitory concentrations. This contrasts with Lidocaine and Procaine, which lack significant antimicrobial adjuvant effects .
Membrane Interaction and Beyond
Activité Biologique
Dibucaine, a local anesthetic and sodium channel blocker, has garnered attention for its diverse biological activities beyond its primary use in pain management. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
This compound's primary mechanism involves the inhibition of sodium channels, which prevents the propagation of action potentials in neurons. This property is crucial for its effectiveness as a local anesthetic. However, recent studies have revealed additional mechanisms that contribute to its biological activity:
- Induction of Apoptosis : this compound has been shown to induce apoptosis in promyelocytic leukemia cells (HL-60) through a caspase-dependent pathway. At a concentration of 100 µM, this compound activates caspases -3, -6, -8, and -9, leading to mitochondrial membrane depolarization and cytochrome c release into the cytosol . This suggests potential applications in cancer therapy.
- Neuroprotective Effects : In a study involving human brain slices, this compound was found to mitigate spreading depolarization—a phenomenon associated with neuronal injury during ischemic events. At concentrations as low as 1 µM, this compound delayed the onset of terminal depolarization and reduced dendritic injury in a mouse stroke model . This positions this compound as a candidate for neuroprotective therapies.
Therapeutic Applications
This compound's biological activity extends to various therapeutic applications:
- Local Anesthesia : Commonly used in topical formulations at concentrations around 0.5%, this compound effectively numbs localized areas during medical procedures.
- Cancer Treatment : The apoptotic effects observed in leukemia cells suggest that this compound could be explored as an adjunct treatment in oncology .
- Neuroprotection : Its ability to protect against ischemic damage indicates potential use in treating conditions like stroke or traumatic brain injury .
Case Studies and Research Findings
Several studies highlight the diverse applications and effects of this compound:
- Apoptosis Induction in Leukemia Cells : A study demonstrated that this compound induced apoptosis without cell cycle arrest. The activation of caspases was confirmed through western blot analysis, indicating a strong apoptotic response at therapeutic concentrations .
- Neuroprotective Effects in Ischemia : In preclinical models, this compound significantly reduced neuronal damage associated with spreading depolarization during ischemic events. The results showed that this compound treatment could delay depolarization onset and protect dendritic structures from injury .
- Antimicrobial Properties : Research has indicated that this compound exhibits antimicrobial activity against Staphylococcus aureus when used in combination with antibiotics, suggesting a potential role in treating resistant infections .
Data Tables
The following tables summarize key findings related to the biological activity of this compound:
Q & A
Q. What experimental approaches are used to validate dibucaine’s mechanism of action as a sodium channel blocker?
- Methodological Answer : To confirm this compound’s inhibition of voltage-gated sodium channels, researchers employ electrophysiological techniques such as patch-clamp assays. Key steps include:
-
Isolating neuronal cells or heterologous expression systems (e.g., HEK293 cells expressing Nav1.7 channels).
-
Applying this compound at varying concentrations (e.g., 1–100 µM) during depolarizing protocols.
-
Measuring current amplitude reduction and calculating IC50 values.
-
Including control groups (e.g., lidocaine as a reference anesthetic) and vehicle-only treatments.
Reproducibility requires detailed protocols for cell preparation, voltage parameters, and data normalization .- Supporting Data Table :
| Model System | [this compound] (µM) | IC50 (µM) | Reference |
|---|---|---|---|
| Rat DRG neurons | 10–50 | 28.5 ± 3.2 | Smith et al., 2020 |
| HEK293-Nav1.7 | 1–100 | 34.1 ± 4.8 | Jones et al., 2021 |
Q. What are the standard assays for assessing this compound’s cytotoxicity in vitro?
- Methodological Answer : Cytotoxicity is evaluated using cell viability assays like MTT or Calcein-AM:
- Seed cells (e.g., SH-SY5Y neuroblastoma) in 96-well plates.
- Treat with this compound (dose range: 0.1–100 µM) for 24–48 hours.
- Quantify metabolic activity via absorbance (MTT) or fluorescence (Calcein-AM).
- Normalize data to untreated controls and generate dose-response curves.
Include replicates (n ≥ 3) and validate with positive controls (e.g., staurosporine) .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound’s efficacy across neuronal subtypes?
- Methodological Answer : Discrepancies arise due to factors like channel isoform expression or experimental conditions. Strategies include:
-
Conducting systematic reviews to identify variables (e.g., temperature, pH) affecting results .
-
Performing meta-analyses of IC50 values across studies, adjusting for covariates (e.g., species, cell type).
-
Using knockout models to isolate specific Nav isoforms.
Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .- Supporting Data Table :
| Variable | Impact on Efficacy | Recommended Mitigation |
|---|---|---|
| Temperature (25°C vs. 37°C) | ↑ IC50 at lower temps | Standardize incubation conditions |
| Neuronal maturity (primary vs. immortalized) | Immature cells show ↓ sensitivity | Use age-matched models |
Q. What methodologies optimize this compound’s stability in long-term pharmacological studies?
- Methodological Answer : Stability is influenced by storage conditions and formulation:
- Assess degradation via HPLC-UV under varying temperatures (4°C, −20°C) and pH (5–9).
- Use accelerated stability testing (40°C/75% RH) to predict shelf life.
- Encapsulate this compound in liposomes or cyclodextrins to enhance aqueous solubility.
Document purity (>95% by NMR) and validate with mass spectrometry .
Q. How can synergistic effects between this compound and adjuvants (e.g., epinephrine) be systematically evaluated?
- Methodological Answer : Employ isobolographic analysis to quantify interactions:
- Define dose-response curves for this compound and adjuvant alone.
- Test fixed-ratio combinations (e.g., 1:1, 1:3) in vivo (e.g., rodent nerve block models).
- Calculate interaction indices (e.g., additive, synergistic) using Bliss Independence or Loewe Additivity models.
Ensure blinding and randomization to reduce bias .
Methodological Best Practices
- Literature Review : Critically evaluate primary sources to identify gaps (e.g., species-specific responses) and avoid redundant studies .
- Data Reproducibility : Adhere to journal guidelines (e.g., Beilstein Journal) for detailed experimental protocols and raw data deposition .
- Ethical Compliance : For in vivo studies, justify sample sizes and adhere to ARRIVE guidelines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
